molecular formula C10H19NO B1433721 (1-Cyclobutylpiperidin-4-yl)methanol CAS No. 1425972-60-6

(1-Cyclobutylpiperidin-4-yl)methanol

Cat. No.: B1433721
CAS No.: 1425972-60-6
M. Wt: 169.26 g/mol
InChI Key: MXAHTKBCPSVRPF-UHFFFAOYSA-N
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Description

(1-Cyclobutylpiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring, with a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclobutylpiperidin-4-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reduction of piperidinone intermediates using reagents such as phenylsilane and iron complexes . The cyclization process can be facilitated by various catalysts and reaction conditions, including hydrogenation and cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and cost-effectiveness. These processes often utilize scalable reactions and readily available starting materials to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclobutylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium or rhodium catalysts is common.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-Cyclobutylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a piperidine core.

    Piperidinone: A ketone derivative of piperidine.

Comparison: (1-Cyclobutylpiperidin-4-yl)methanol is unique due to the presence of the cyclobutyl group and the hydroxymethyl functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other piperidine derivatives, it offers specific advantages in terms of reactivity and potential therapeutic benefits .

Properties

IUPAC Name

(1-cyclobutylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAHTKBCPSVRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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